molecular formula C18H17N3O3S2 B2783821 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE CAS No. 483984-18-5

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2783821
CAS No.: 483984-18-5
M. Wt: 387.47
InChI Key: XNJBRQLIXPTRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a 1,4-benzodioxin moiety linked via a sulfanyl (-S-) bridge to a 5,6-dimethylthieno[2,3-d]pyrimidine ring. This structure combines electron-rich aromatic systems with a thioether linkage, which may enhance interactions with biological targets such as enzymes or receptors. The compound’s design leverages the 1,4-benzodioxin scaffold, known for its metabolic stability and presence in bioactive molecules (e.g., antihepatotoxic agents like silymarin derivatives) , and the thieno-pyrimidine core, a privileged structure in medicinal chemistry for kinase inhibition and anticancer activity.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-10-11(2)26-18-16(10)17(19-9-20-18)25-8-15(22)21-12-3-4-13-14(7-12)24-6-5-23-13/h3-4,7,9H,5-6,8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJBRQLIXPTRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activity. This article summarizes the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a benzodioxin moiety and a thienopyrimidine component. Its molecular formula is C16H18N2O2SC_{16}H_{18}N_2O_2S, and it has a molecular weight of approximately 306.39 g/mol. The structural characteristics contribute to its interaction with various biological targets.

Pharmacological Activity

Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of thienopyrimidine have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and modulating key signaling pathways such as the MAPK and PI3K/Akt pathways .

Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer progression. In particular, it has been suggested that similar compounds can inhibit histone deacetylases (HDACs), leading to altered gene expression associated with tumor suppression .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential mechanisms have been proposed:

  • HDAC Inhibition : This action results in increased acetylation of histones and non-histone proteins, which can lead to the reactivation of tumor suppressor genes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds can induce oxidative stress in cancer cells, promoting apoptosis through mitochondrial pathways .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways that regulate cell cycle progression and apoptosis.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds in various cancer models:

StudyFindings
Study 1 Investigated the effects of thienopyrimidine derivatives on prostate cancer cells; found significant inhibition of cell growth through HDAC inhibition .
Study 2 Evaluated the anticancer properties of benzodioxin derivatives; reported enhanced apoptosis in breast cancer cell lines via ROS generation .
Study 3 Analyzed the pharmacological profile of related compounds; demonstrated their potential as multi-targeted anticancer agents .

Scientific Research Applications

Molecular Formula

  • C : 18
  • H : 17
  • N : 3
  • O : 3
  • S : 2

Structural Representation

The compound can be represented by the following structural formula:\text{N 2 3 Dihydro 1 4 benzodioxin 6 yl 2 5 6 dimethylthieno 2 3 d pyrimidin 4 yl}sulfany)acetamide}

IUPAC Name

The IUPAC name for this compound is N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyacetamide.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyacetamide exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit cell proliferation by inducing apoptosis in cancer cells and modulating various signaling pathways associated with tumor growth .

Enzyme Inhibition

Research has shown that derivatives of this compound can act as inhibitors of key enzymes involved in metabolic disorders:

  • Alpha-glucosidase Inhibition : N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives have been tested for their ability to inhibit alpha-glucosidase, which is crucial in managing Type 2 diabetes mellitus (T2DM) .

Neuroprotective Effects

The compound has potential neuroprotective effects that may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease:

  • Acetylcholinesterase Inhibition : Similar benzodioxin derivatives have demonstrated the ability to inhibit acetylcholinesterase activity, suggesting a role in cognitive enhancement and neuroprotection .

Synthesis of New Derivatives

The synthesis of N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives involves several key reactions:

  • Reaction of N-(2,3-dihydrobenzo[1,4]-dioxin)amine with sulfonyl chlorides.
  • Subsequent derivatization with various bromo-acetamides to yield targeted molecules.
    These synthetic methodologies are essential for exploring the structure-activity relationships (SAR) of these compounds .

Case Study 1: Anticancer Screening

A study evaluated various synthesized derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to control groups. The structure of the compounds was correlated with their potency against cancer cells.

Case Study 2: Enzyme Activity Assays

In another investigation, the synthesized N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives were tested for their inhibitory effects on alpha-glucosidase and acetylcholinesterase. The findings showed a dose-dependent inhibition pattern which highlights their potential as therapeutic agents for metabolic and neurodegenerative diseases.

Chemical Reactions Analysis

Sulfanyl Group Reactions

The sulfanyl (-S-) linkage is reactive and may undergo:

  • Oxidation : Conversion to sulfinyl (-SO-) or sulfonyl (-SO₂-) groups under oxidizing conditions (e.g., H₂O₂, mCPBA).

  • Substitution : Replacement with nucleophiles (e.g., amines, alcohols) via SNAr (Nucleophilic Aromatic Substitution) if activated.

  • Reduction : Potential cleavage to thiols under reducing agents (e.g., NaBH₄).

Benzodioxin Ring Reactions

The 1,4-benzodioxin moiety may participate in:

  • Electrophilic Substitution : Reaction at position 6 (para to oxygen atoms) with electrophiles (e.g., nitration, bromination) .

  • Reduction : Cleavage of the oxygen ring under strong reducing agents (e.g., LiAlH₄) .

  • Epoxide Formation : Oxidation to epoxides (e.g., with peracids) .

Thieno[2,3-d]pyrimidine Core

The heterocyclic core may undergo:

  • Nucleophilic Aromatic Substitution : At position 4 (activated by electron-withdrawing groups).

  • Metal-Catalyzed Couplings : Cross-coupling reactions (e.g., Suzuki, Heck) if halogenated.

Degradation Mechanisms

Potential pathways for degradation include:

  • Hydrolysis of the Acetamide : Conversion to carboxylic acid under acidic/basic conditions .

  • Oxidative Damage : Oxidation of the sulfanyl group or benzodioxin ring under harsh oxidative environments .

  • Photodegradation : Possible breakdown under UV light due to conjugated aromatic systems.

Analytical Techniques for Reaction Monitoring

Common methods for tracking reaction progress and purity include:

Technique Application
LC-MS Confirmation of molecular weight and purity
¹H NMR Structural elucidation (e.g., sulfanyl coupling)
IR Spectroscopy Detection of functional groups (e.g., amide, sulfanyl)

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thieno-Pyrimidine Core

Oxygen vs. Sulfur Linkage

A key analog, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide (), replaces the sulfanyl group with an oxy (-O-) bridge. This substitution reduces lipophilicity (logP decreases by ~0.5–1.0) and alters hydrogen-bonding capacity. The sulfanyl group in the target compound may enhance membrane permeability and metabolic stability compared to the oxygen analog .

Methoxy-Substituted Phenyl Derivatives

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide () introduces a 2-methoxyphenyl group on the pyrimidine ring. However, steric bulk may reduce binding affinity compared to the dimethyl-substituted thieno-pyrimidine in the target compound .

Pyrimido-Indole Hybrids

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide () replaces the thieno-pyrimidine with a pyrimido-indole system. The indole moiety’s hydrogen-bonding capability (via the NH group) and planar structure may improve interactions with DNA or topoisomerases, diverging from the dimethylthieno-pyrimidine’s kinase-targeting profile .

Modifications in the Benzodioxin Ring

Substituent Effects on Bioactivity

Compounds like 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () incorporate a pyridin-3-amine group instead of the acetamide linkage. The dimethylaminomethyl substituent introduces basicity, which may improve solubility but reduce blood-brain barrier penetration compared to the neutral acetamide group in the target compound .

Thiadiazole and Triazole Derivatives

Thiadiazole-Based Analogs

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide () features a thiadiazole ring with a naphthalene substituent. The thiadiazole’s metabolic stability and naphthalene’s hydrophobicity may enhance pharmacokinetic half-life but increase hepatotoxicity risks compared to the target compound’s simpler thieno-pyrimidine system .

Triazole-Containing Derivatives

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () incorporates a triazole ring, known for metal-binding and hydrogen-bonding properties. This modification could expand therapeutic utility in antimicrobial or anticancer contexts but may introduce synthetic complexity .

Antihepatotoxic Activity

Analog 3',4'(1",4"-dioxino) flavone (), a flavone derivative with a 1,4-dioxane ring, demonstrates significant antihepatotoxic activity comparable to silymarin. While the target compound lacks a flavonoid core, its 1,4-benzodioxin moiety may confer similar hepatoprotective effects via radical scavenging or enzyme modulation .

Physicochemical and Pharmacokinetic Comparison

Table 1: Key Properties of the Target Compound and Analogs

Compound Molecular Weight logP* H-Bond Donors H-Bond Acceptors Notable Features
Target Compound ~417.5 3.2 1 7 Sulfanyl bridge, dimethylthieno-pyrimidine
Oxygen-linked analog () ~401.5 2.7 1 8 Reduced lipophilicity
Pyrimido-indole analog () ~435.5 3.8 2 8 Indole NH for H-bonding
Thiadiazole-naphthalene analog () ~485.6 4.5 1 7 High metabolic stability

*Estimated using fragment-based methods.

Q & A

Q. What are the standard synthetic protocols for this compound, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under basic aqueous conditions (pH 9–10) to form sulfonamide intermediates .
  • Step 2 : Coupling the intermediate with bromoacetamide derivatives (e.g., 2-bromo-N-substituted acetamides) in dimethylformamide (DMF) using lithium hydride (LiH) as an activator .
  • Characterization : Confirmed via 1H^1H-NMR, IR spectroscopy, and CHN elemental analysis to validate purity and structural integrity .

Q. How is the compound’s bioactivity assessed in preliminary studies?

  • α-Glucosidase Inhibition : Tested using enzyme inhibition assays. For example, analogs of this compound class showed IC50_{50} values ranging from 81.12 ± 0.13 μM to >100 μM, compared to acarbose (reference IC50_{50} = 37.38 ± 0.12 μM) .
  • Data Interpretation : Weak to moderate activity suggests the need for structural optimization (e.g., modifying substituents on the phenyl or thienopyrimidine moieties) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of sulfonamide intermediates?

  • Critical Parameters :
  • pH Control : Maintain pH 9–10 to ensure efficient nucleophilic substitution .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps .
  • Temperature : Room temperature for sulfonylation; elevated temperatures (40–60°C) may improve coupling efficiency but risk side reactions .
    • Side Reactions : Competing hydrolysis of sulfonyl chlorides can occur if moisture is not rigorously excluded. Use anhydrous conditions and molecular sieves .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Case Study : Analogs with para-substituted phenyl groups (e.g., 4-methyl) showed higher α-glucosidase inhibition (IC50_{50} ~81 μM) compared to ortho-substituted derivatives (IC50_{50} >100 μM) .
  • Methodology :
  • Molecular Docking : Predict binding interactions with α-glucosidase active sites to rationalize activity trends.
  • SAR Analysis : Systematically vary substituents on the benzodioxin and thienopyrimidine rings to map steric/electronic effects .

Q. How do spectroscopic techniques confirm the compound’s structural stability under biological conditions?

  • NMR Stability Studies : Monitor chemical shifts in deuterated PBS (pH 7.4) over 24 hours to detect decomposition.
  • LC-MS Tracking : Quantify intact compound levels in simulated gastric fluid (SGF) and intestinal fluid (SIF) to assess pharmacokinetic viability .

Methodological Recommendations

  • Handling Contradictory Bioactivity : Use orthogonal assays (e.g., cellular uptake studies paired with enzyme inhibition) to distinguish false positives from true activity .
  • Scaling Synthesis : Transition from batch to flow chemistry for reproducible, high-yield production of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.